

Technical Support Center: 1,5-Anhydroglucitol (1,5-AG) Measurement Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Anhydroglucitol

Cat. No.: B013492

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **1,5-Anhydroglucitol** (1,5-AG) measurements.

Frequently Asked Questions (FAQs)

Q1: What is **1,5-Anhydroglucitol** (1,5-AG) and why is it measured?

A1: **1,5-Anhydroglucitol** (1,5-AG) is a naturally occurring dietary polyol that is structurally similar to glucose.^{[1][2]} In individuals with normal blood glucose levels, 1,5-AG is filtered by the kidneys and almost completely reabsorbed. However, during periods of hyperglycemia (high blood glucose), typically when the renal threshold for glucose is exceeded, the reabsorption of 1,5-AG is competitively inhibited by glucose, leading to a decrease in serum 1,5-AG levels.^{[3][4][5]} This makes 1,5-AG a sensitive marker for short-term glycemic control, reflecting hyperglycemic excursions over the preceding 1-2 weeks.^{[6][7][8]}

Q2: What sample types are suitable for 1,5-AG measurement?

A2: Serum and plasma are the most common sample types for 1,5-AG analysis. Acceptable anticoagulants for plasma collection include EDTA, heparin, sodium fluoride, and sodium citrate.^{[6][9]}

Q3: How should specimens be handled and stored?

A3: For optimal results, specimens should be handled and stored correctly. The stability of 1,5-AG in serum is as follows:

- Room temperature: up to 7 days[9]
- Refrigerated (2-8°C): up to 7 days[6][9]
- Frozen (-80°C): up to 28 days[9][10] It is also stable for at least three freeze-thaw cycles.[10] Hemolyzed samples should be rejected.[9]

Q4: What are the common methods for measuring 1,5-AG?

A4: The most common methods for 1,5-AG measurement are enzymatic assays and liquid or gas chromatography with mass spectrometry (LC/MS).[3] Enzymatic assays, such as the GlycoMark™ assay, are widely used in clinical settings due to their simplicity and suitability for automation.[11] LC/MS methods are highly sensitive and precise but are often more complex and costly.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the measurement of 1,5-AG.

Issue 1: Unexpectedly Low 1,5-AG Results

Potential Cause	Explanation	Recommended Action
Recent Hyperglycemic Excursions	The primary reason for low 1,5-AG is recent hyperglycemia. This is the intended clinical application of the marker.	Correlate the 1,5-AG value with other glycemic markers (e.g., continuous glucose monitoring data, fructosamine) to confirm recent hyperglycemic events. [12]
Medications	Certain medications can lower 1,5-AG levels independently of glycemic control. These include SGLT2 inhibitors (e.g., Invokana®) and acarbose. [4] [6]	Review the subject's medication history. If the subject is on interfering medications, this should be noted when interpreting the results.
Advanced Kidney Disease	Stage 4 or 5 kidney disease can lead to low 1,5-AG values. [4] [6]	Assess the subject's renal function. 1,5-AG may not be a reliable marker of glycemic control in patients with severe renal impairment.
Advanced Liver Disease	Advanced liver disease has been associated with decreased 1,5-AG levels. [6] [11]	Consider the subject's liver function status when interpreting low 1,5-AG results.
Pregnancy	1,5-AG levels can be lower during pregnancy. [6] [12] Decreased 1,5-AG is also a risk factor for gestational diabetes. [4]	Exercise caution when interpreting 1,5-AG levels in pregnant individuals.

Issue 2: Unexpectedly High 1,5-AG Results

Potential Cause	Explanation	Recommended Action
Dietary Supplements/Herbal Medicines	Certain Chinese herbal medicines, such as those containing <i>Polygala tenuifolia</i> or <i>Seneca</i> Syrup, may cause elevated 1,5-AG values. [6]	Inquire about the use of any herbal supplements or traditional medicines.
Assay Interference	Although uncommon in serum/plasma assays, cross-reactivity with other substances could theoretically elevate results. For salivary 1,5-AG, galactose is a known interferent in enzymatic assays. [3] [8]	If using a non-standard sample type or suspecting interference, consider re-analysis using a different method, such as LC-MS.

Issue 3: High Assay Variability (Poor Precision)

Potential Cause	Explanation	Recommended Action
Improper Sample Handling	Repeated freeze-thaw cycles beyond what is recommended or improper storage can degrade sample integrity.	Ensure all samples are handled according to the recommended storage and handling procedures. [9] [10]
Instrument Malfunction	Issues with the automated analyzer, such as improper reagent dispensing or temperature fluctuations, can lead to variability.	Perform instrument maintenance and calibration as per the manufacturer's instructions. Run quality control samples to verify instrument performance.
Reagent Issues	Expired or improperly stored reagents can lead to inconsistent results.	Check the expiration dates and storage conditions of all reagents. Ensure reagents have been brought to the appropriate temperature before use.

Quantitative Data Summary

Table 1: Performance Characteristics of a Commercial 1,5-AG Enzymatic Assay (GlycoMark™)

Parameter	Value	Reference
Method	Enzymatic	[6]
Sample Volume	4 µL	[6]
Analytical Sensitivity	0.2 µg/mL	[2] [6]
Linearity	0 - 50 µg/mL	[6]
Calibration	2-Point	[6]
Intra-assay Imprecision (%CV)	1.28% - 3.83%	[6]
Inter-assay Imprecision (%CV)	0.79% - 3.7%	[10]

Table 2: Reference Intervals for Serum 1,5-AG (mcg/mL)

Population	Male	Female	Reference
U.S. Adults (≥ 18 years)	7.3 - 36.6	7.5 - 28.4	[9]
U.S. Adults (5th-95th percentile)	10.7 - 32.0	6.8 - 29.3	[2]
U.S. Adolescents (2-17 years)	15.0 - 38.0	11.2 - 35.7	[9]
Healthy U.S. Population	10.2 - 33.8	5.9 - 31.8	[10]
Chinese Population (Jiangsu)	15.8 - 52.6	14.3 - 48.0	[13]

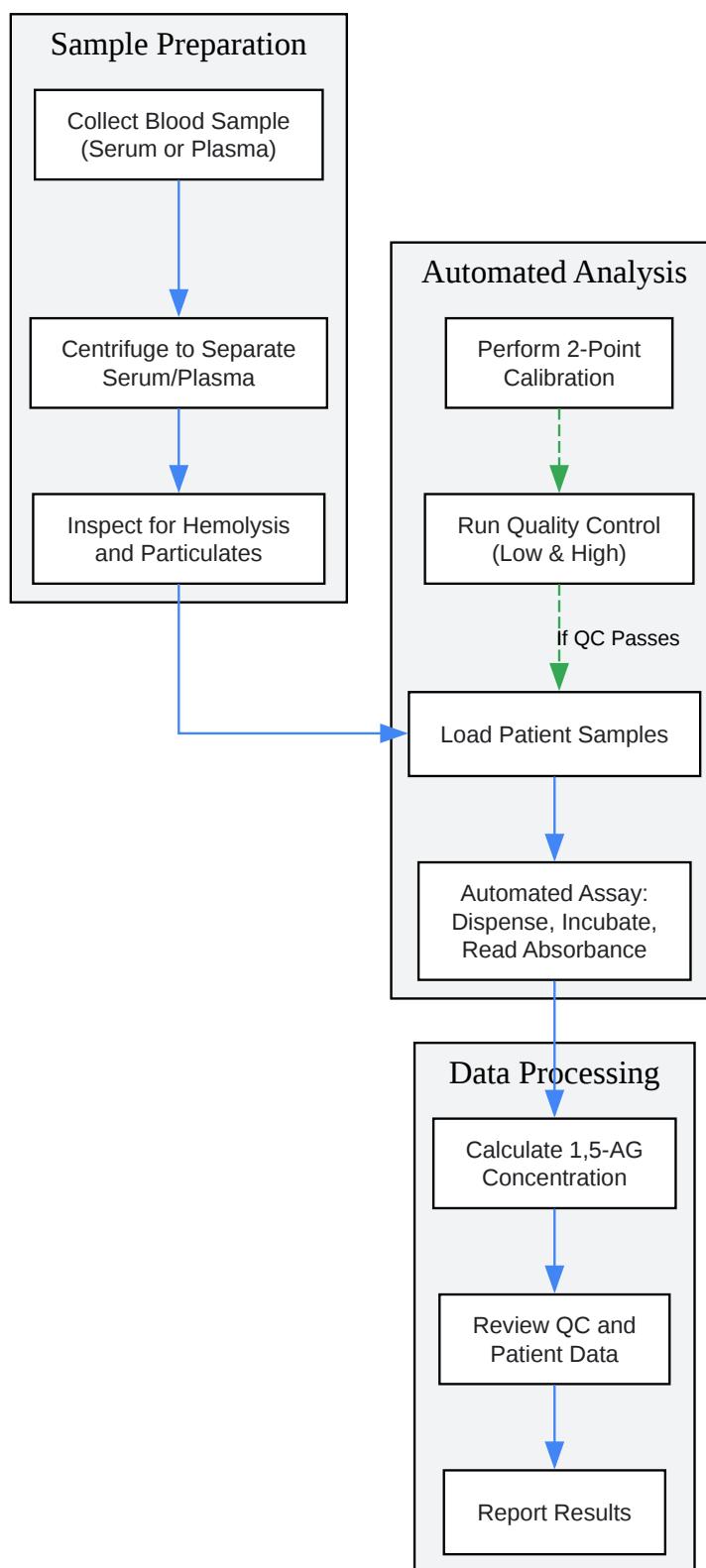
Experimental Protocols

Methodology: Enzymatic Assay for 1,5-Anhydroglucitol

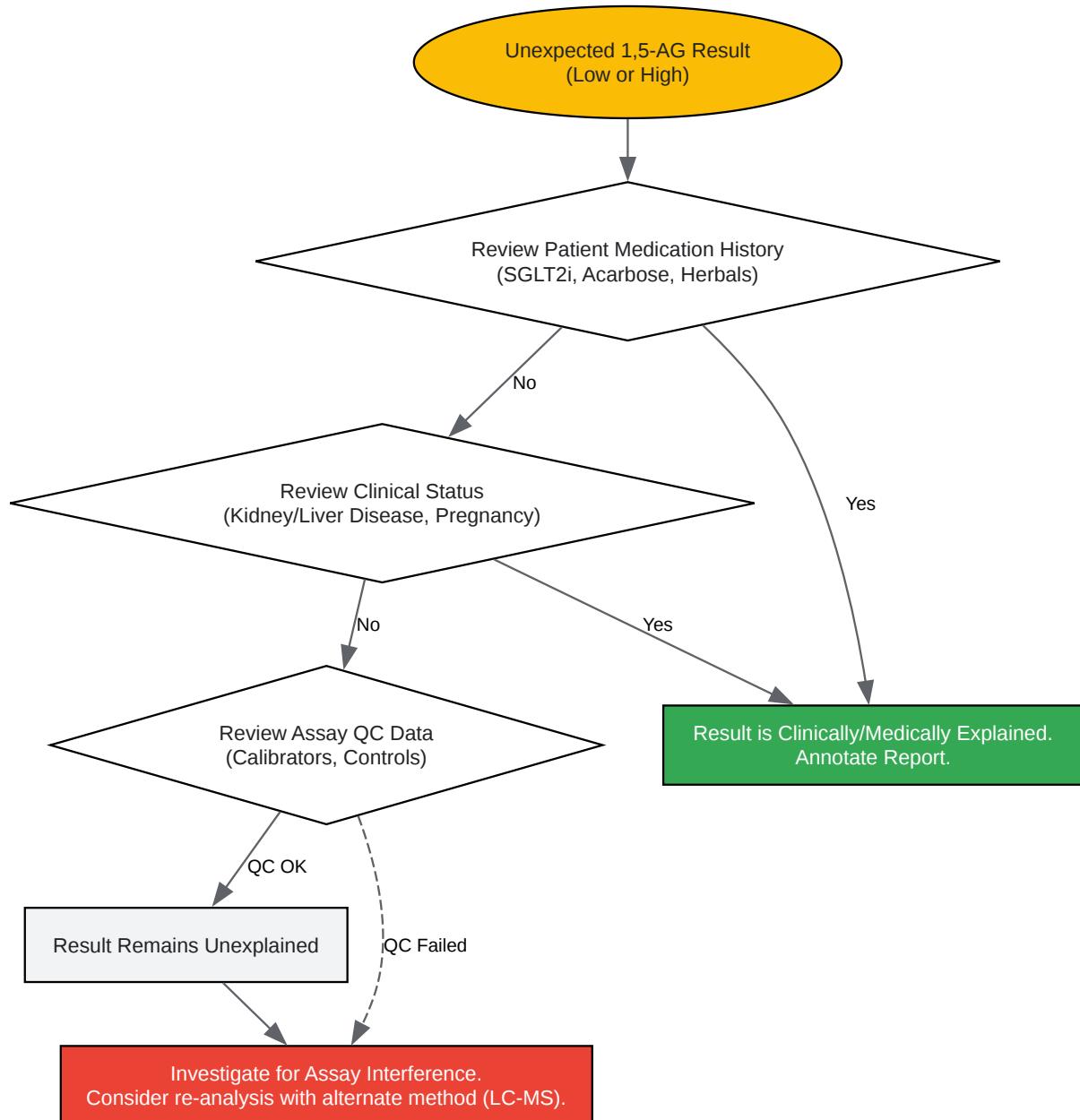
This protocol is a generalized representation of a commercially available enzymatic assay for the quantitative determination of 1,5-AG in serum or plasma. For specific applications, refer to the manufacturer's package insert.

Principle: The assay typically involves a series of enzymatic reactions. In one common approach, pyranose oxidase (PROD) is used, which acts on 1,5-AG to produce hydrogen peroxide (H_2O_2). The H_2O_2 is then quantified in a peroxidase-catalyzed reaction that results in the formation of a colored product. The intensity of the color is directly proportional to the 1,5-AG concentration.

Materials:


- Automated clinical chemistry analyzer (e.g., Roche Hitachi 917)
- 1,5-AG Reagent Kit (containing enzymes, substrates, and buffer)

- 1,5-AG Calibrators
- Quality Control (QC) materials (low and high levels)
- Patient serum or plasma samples


Procedure:

- Sample Preparation: Centrifuge blood collection tubes to separate serum or plasma. Ensure samples are free of hemolysis and particulate matter.
- Instrument Setup: Program the automated analyzer with the assay parameters as specified by the reagent manufacturer. This includes sample volume, reagent volumes, incubation times, and wavelength for absorbance reading.
- Calibration: Perform a 2-point calibration using the low and high calibrators provided with the kit. Calibration should be performed as recommended by the manufacturer (e.g., with each new reagent lot, after major instrument maintenance).
- Quality Control: Analyze QC materials at least once daily to verify the performance of the assay and instrument. The results must fall within the manufacturer's specified ranges before reporting patient results.
- Sample Analysis: Load the patient samples onto the analyzer. The instrument will automatically perform the following steps: a. Dispense a precise volume of sample into a reaction cuvette. b. Add Reagent 1 (buffer/enzyme mixture) and incubate. c. Add Reagent 2 (chromogen/enzyme mixture) to initiate the color development reaction. d. Measure the change in absorbance at the specified wavelength.
- Calculation: The analyzer's software calculates the 1,5-AG concentration in each sample by comparing its absorbance to the calibration curve.
- Result Review: Review the results, including QC data, to ensure the validity of the run. Investigate any out-of-range QC results or flags on patient data before reporting.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Enzymatic 1,5-AG Measurement.

[Click to download full resolution via product page](#)

Caption: Troubleshooting Logic for Unexpected 1,5-AG Results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,5-Anhydroglucitol | Rupa Health [rupahealth.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. frontiersin.org [frontiersin.org]
- 4. 1,5-anhydroglucitol in diabetes: its role in diagnostics, screening, glycemic status assessment, and the prediction of complications | Klimontov | Diabetes mellitus [diabendojournals.ru]
- 5. Evaluation of Serum 1,5 Anhydroglucitol Levels as a Clinical Test to Differentiate Subtypes of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. igz.ch [igz.ch]
- 7. diazyme.com [diazyme.com]
- 8. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications [frontiersin.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: 1,5-Anhydroglucitol (1,5-AG) Measurement Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b013492#standardization-of-1-5-anhydroglucitol-measurement-protocols>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com